Ethyl 2-phenyl-1,3-benzoxazole-5-carboxylate
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Overview
Description
Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzoxazole ring fused with a phenyl group and an ethyl ester at the 5-position, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of an oxidizing agent. One common method includes the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as mesoporous titania-alumina mixed oxide (MTAMO), can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: The compound inhibits tyrosinase activity by binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate can be compared with other benzoxazole derivatives:
2-Phenylbenzo[d]oxazole: Lacks the ethyl ester group, making it less versatile in chemical modifications.
2-Phenylbenzo[d]thiazole: Contains a sulfur atom instead of oxygen, which can alter its biological activity and chemical reactivity.
Benzyl 2-phenyloxazole-4-carboxylate: Similar structure but with a benzyl group, showing different biological activities.
These comparisons highlight the unique properties of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H13NO3 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-phenyl-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)12-8-9-14-13(10-12)17-15(20-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
TWXCYSPTEXWKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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